molecular formula C18H15NO B240904 2-methyl-N-(naphthalen-2-yl)benzamide

2-methyl-N-(naphthalen-2-yl)benzamide

Cat. No.: B240904
M. Wt: 261.3 g/mol
InChI Key: VVXCNPHSGVNFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(naphthalen-2-yl)benzamide is an organic compound with the molecular formula C18H15NO. It belongs to the class of benzamides, which are widely used in various fields such as medicine, biology, and industry. This compound is known for its unique structure, which includes a benzamide group attached to a naphthalene ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(naphthalen-2-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond. The reaction is conducted under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(naphthalen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, naphthylamines, and quinones, which have various applications in pharmaceuticals and materials science.

Scientific Research Applications

2-methyl-N-(naphthalen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(1-naphthyl)benzamide
  • 3-acetoxy-2-methylbenzamide
  • 2,3-dimethoxybenzamide

Uniqueness

2-methyl-N-(naphthalen-2-yl)benzamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-methyl-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)18(20)19-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20)

InChI Key

VVXCNPHSGVNFNS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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